Vapour Pressure: TMAA vs. TEAA for MOCVD
In a direct side-by-side characterization under identical reporting conditions, solid trimethylamine alane (TMAA) exhibits a room-temperature vapour pressure of 1 Torr, which is twice that of the liquid analogue triethylamine alane (TEAA, 0.5 Torr) [1]. The superior volatility of TMAA facilitates higher mass transport rates in bubbler-based or solid-source vapour delivery systems, enabling higher deposition fluxes without requiring source heating that could prematurely decompose the precursor.
| Evidence Dimension | Room-temperature vapour pressure |
|---|---|
| Target Compound Data | 1 Torr |
| Comparator Or Baseline | Triethylamine alane (TEAA): 0.5 Torr |
| Quantified Difference | TMAA exhibits 2× higher vapour pressure |
| Conditions | Room temperature; reported in MRS Proceedings review of trialkylamine alane MOCVD precursors |
Why This Matters
Higher volatility directly translates to higher precursor flux and potentially greater deposition throughput, a critical factor when selecting between solid TMAA and liquid TEAA for production-scale CVD tools.
- [1] Gross, M. E.; Dubois, L. H.; Nuzzo, R. G.; Cheung, K. P. Metal-Organic Chemical Vapor Deposition of Aluminum from Trialkylamine Alanes. MRS Online Proc. Libr. 1991, 204. View Source
